molecular formula C22H28N4O3 B12172599 N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12172599
M. Wt: 396.5 g/mol
InChI Key: IGBXWNLEZNAVAK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclopentyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopentyl group via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted piperazine derivatives .

Scientific Research Applications

N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and cyclopentyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclopentyl-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C22H28N4O3/c27-20(24-16-5-1-2-6-16)9-10-21(28)25-11-13-26(14-12-25)22(29)18-15-23-19-8-4-3-7-17(18)19/h3-4,7-8,15-16,23H,1-2,5-6,9-14H2,(H,24,27)

InChI Key

IGBXWNLEZNAVAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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